molecular formula C10H13NO B3147429 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol CAS No. 62230-64-2

3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol

Cat. No. B3147429
CAS RN: 62230-64-2
M. Wt: 163.22 g/mol
InChI Key: IFBPXUKVACXFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol” is a chemical compound with the molecular formula C10H13NO . It is a derivative of the parent compound “5,6,7,8-tetrahydroquinolin-8-ol”, which has the molecular formula C9H11NO .


Synthesis Analysis

While specific synthesis methods for “3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol” were not found, there are general methods for synthesizing tetrahydroquinolines. For instance, reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis, provide a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .


Molecular Structure Analysis

The molecular structure of “3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol” can be represented by the SMILES string “OC1CCCc2cccnc12” and the InChI key "YCQHYOBSOVFBEB-UHFFFAOYSA-N" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol” include its molecular weight of 163.22 . It is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry Applications

A series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, including compounds related to 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol, were synthesized and evaluated for their antiproliferative activity against various human cancer and non-cancer cell lines. The study identified compounds with significant inhibitory effects, indicating potential therapeutic applications in cancer treatment. The most active compound demonstrated the ability to influence cell cycle phases and induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production in ovarian carcinoma cells, highlighting its potential in cancer research and therapy (Facchetti et al., 2020).

Organic Synthesis Applications

Enantiomerically pure derivatives of 5,6,7,8-tetrahydroquinolin-8-ol were prepared through lipase-catalyzed kinetic acetylation, showcasing the compound's versatility in organic synthesis. These enantiomerically pure compounds were further functionalized to produce various substituted products, highlighting the compound's utility in synthesizing complex organic molecules with potential pharmacological activities (Uenishi & Hamada, 2002).

Material Science Applications

Novel ligands derived from 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol were synthesized and their metal complexes were prepared and investigated for their antimicrobial activities. These compounds showed promising results against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. The comprehensive study on these compounds includes physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques, providing a foundation for further research in material science and antimicrobial agent development (Patel & Patel, 2017).

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h5-6,9,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBPXUKVACXFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(CCC2)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493892
Record name 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol

CAS RN

62230-64-2
Record name 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The N-oxide (60 g.) was dissolved in acetic anhydride (120 ml.) and added to boiling acetic anhydride (120 ml.) and the mixture heated at reflux for 30 minutes. The solvent was removed in vacuo and the residual oil was treated with 10% hydrochloric acid (700 ml.) and the solution heated on a steam bath for 2 hours. The cooled reaction mixture was adjusted to pH 9.0 with sodium hydroxide and extracted with ether (3 × 100 ml). The combined ethereal extracts were washed with saturated brine, dried (MgSO4) and the solvent removed in vacuo. The resultant oil as distilled at 0.15 mmHg to give a colourless oil (22 g.) b.p. 70°-78° C which crystallised from n-hexane to give 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline as colourless needles m.p. 58° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4.11 Grams of 3-methyl-8-acetoxy-5,6,7,8-tetrahydroquinoline was dissolved in 15 ml of 30%-sodium hydroxide aqueous solution and 15 ml of methanol, the thus obtained mixture was stirred with heating at 65° C. for 3 hours. The solvent was removed by evaporation, and the residue thus obtained was purified by a silica gel column chromatography (eluent: n-hexane/ethyl acetate=5/1) to obtain 1.50 g of 3-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol
Reactant of Route 3
3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol
Reactant of Route 4
3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol
Reactant of Route 5
3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol
Reactant of Route 6
3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.